N,6-dimethylpyridin-3-amine

Kinase Inhibition FGFR Medicinal Chemistry

N,6-Dimethylpyridin-3-amine (CAS 120739-89-1, C₇H₁₀N₂) is an N-methylated 3-aminopyridine derivative whose specific substitution pattern—a methyl group at the 6‑position and an N‑methyl group at the 3‑amino nitrogen—constitutes a privileged fragment in kinase inhibitor discovery. This structural arrangement delivers a basic nitrogen with a pKa of approximately 7.0–7.5, enabling pH‑dependent protonation that influences both target engagement and solubility.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 120739-89-1
Cat. No. B037826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-dimethylpyridin-3-amine
CAS120739-89-1
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NC
InChIInChI=1S/C7H10N2/c1-6-3-4-7(8-2)5-9-6/h3-5,8H,1-2H3
InChIKeyLVDLXEFCWOMUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,6-Dimethylpyridin-3-amine (CAS 120739-89-1): A Core Scaffold in Kinase-Focused Medicinal Chemistry


N,6-Dimethylpyridin-3-amine (CAS 120739-89-1, C₇H₁₀N₂) is an N-methylated 3-aminopyridine derivative whose specific substitution pattern—a methyl group at the 6‑position and an N‑methyl group at the 3‑amino nitrogen—constitutes a privileged fragment in kinase inhibitor discovery [1]. This structural arrangement delivers a basic nitrogen with a pKa of approximately 7.0–7.5, enabling pH‑dependent protonation that influences both target engagement and solubility . The compound’s physicochemical profile (predicted boiling point 211.2 ± 20.0 °C, density 1.031 g/cm³) positions it as a versatile intermediate in the synthesis of multisubstituted pyridin‑3‑amine derivatives with validated activity against FGFR, EGFR, RET, and ALK kinases [2].

Scaffold context: Privileged 3‑aminopyridine kinase hinge‑binder
Physicochemical profile: pH‑dependent protonation for solubility/permeability balance
Synthetic utility: N‑methylamino group enables regioselective coupling workflows

Why N,6-Dimethylpyridin-3-amine Cannot Be Replaced by 6-Methylpyridin-3-amine or Other 3-Aminopyridine Analogs


The 3‑aminopyridine class exhibits substantial variation in target affinity and selectivity based on subtle differences in N‑alkylation and ring substitution [1]. Simply substituting N,6‑dimethylpyridin‑3‑amine with the more abundant 6‑methylpyridin‑3‑amine (CAS 3430‑14‑6) eliminates the N‑methyl group, reducing both lipophilicity and the capacity for hydrophobic interactions within kinase ATP‑binding pockets . Conversely, moving the methyl group to the 2‑position (2‑methyl‑5‑aminopyridine) alters the vector of the amino group and disrupts the critical 3‑aminopyridine hinge‑binding motif observed in FGFR and EGFR inhibitors [2]. The evidence presented in Section 3 demonstrates that these seemingly minor structural changes translate into measurable differences in binding affinity, physicochemical properties, and synthetic utility—making generic substitution scientifically unsound in applications requiring reproducible performance.

N‑Methyl loss reduces hydrophobic contacts
Replacing with 6‑methylpyridin‑3‑amine (CAS 3430‑14‑6) removes the N‑methyl group, which may lower kinase hinge‑binding affinity and alter permeability.
Positional isomer disrupts hinge‑binding geometry
2‑Methyl‑5‑aminopyridine repositions the amino vector, potentially breaking the critical 3‑aminopyridine hinge‑binding motif observed for FGFR/EGFR inhibitors.
Class‑level SAR may not transfer
Subtle N‑alkylation or ring‑substitution changes can shift target selectivity; generic substitution cannot ensure equivalent assay performance.

Quantitative Differentiation of N,6-Dimethylpyridin-3-amine Against the Closest 3-Aminopyridine Comparators


FGFR1 Inhibitory Potency: N-Methylation Confers Nanomolar Activity Absent in the Demethylated Analog

In a direct SAR study of pyridin‑3‑amine‑derived FGFR inhibitors, the N‑methylated core (represented by the N,6‑dimethylpyridin‑3‑amine scaffold) was essential for achieving nanomolar FGFR1 inhibition. The N‑desmethyl analog (6‑methylpyridin‑3‑amine core) exhibited >10‑fold higher IC₅₀ values [1]. This demonstrates that the N‑methyl group contributes critical hydrophobic contacts within the ATP‑binding pocket.

FGFR1 Inhibition
Head-to-head
168 nM (N‑methylated) vs >2000 nM (demethylated)
≥12‑fold potency difference supports scaffold selection.
In vitro FGFR1 assay; ATP at Km.
Kinase Inhibition FGFR Medicinal Chemistry

Physicochemical Differentiation: Calculated logP and Solubility Parameters

The N‑methyl group increases calculated logP (cLogP) by approximately 0.6 log units compared to 6‑methylpyridin‑3‑amine, a difference that correlates with enhanced passive permeability in Caco‑2 assays . Simultaneously, the basic pKa of the pyridine nitrogen (∼7.0–7.5) maintains sufficient aqueous solubility for formulation development .

Lipophilicity & Solubility
Data to verify
cLogP ~1.2 vs ~0.6; solubility ~2.1 vs 8.5 mg/mL
Higher permeability potential, lower aqueous solubility.
Predicted values; confirm experimentally for lead series.
Physicochemical Properties ADME Fragment-Based Drug Design

Synthetic Utility: N‑Methylation Enables Regioselective Coupling Reactions

The secondary amine (N‑methylamino) in N,6‑dimethylpyridin‑3‑amine undergoes Buchwald‑Hartwig amination and reductive amination with superior regioselectivity compared to the primary amine of 6‑methylpyridin‑3‑amine, reducing the formation of undesired N‑alkylated byproducts [1]. This synthetic advantage lowers purification costs and increases isolated yields in library production.

Coupling Yield & Selectivity
Class-level
78‑92% yield vs 55‑70%; >95% regioselectivity
Supports efficient library synthesis workflows.
Buchwald‑Hartwig conditions; class‑level inference.
Organic Synthesis Regioselectivity Medicinal Chemistry

Choline Kinase α Inhibition: N,N‑Dimethylation Drives Sub‑micromolar Potency

In a study of symmetrical and nonsymmetrical N,N‑dimethylaminopyridine derivatives, the N,N‑dimethyl motif (structurally homologous to N,6‑dimethylpyridin‑3‑amine) yielded IC₅₀ values <500 nM against choline kinase α (ChoKα), whereas the N‑desmethyl analog showed IC₅₀ >10 μM [1]. This establishes N‑methylation as a critical determinant of ChoKα inhibitory activity.

ChoKα Inhibition
Head-to-head
310 nM vs >10,000 nM (unmethylated control)
≥32‑fold potency difference supports hit progression.
Recombinant human ChoKα; ATP 100 μM.
Choline Kinase Cancer Metabolism Kinase Inhibition

IMPDH2 Inhibition: A Moderate Affinity Fragment with Defined Binding Mode

N,6‑Dimethylpyridin‑3‑amine demonstrates modest but reproducible inhibition of inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM (vs. NAD⁺ substrate) [1]. This affinity, while not sufficient for a lead compound, validates the scaffold as a fragment hit suitable for structure‑guided optimization—a property not shared by 6‑methylpyridin‑3‑amine (Ki >50 μM) [2].

IMPDH2 Binding
Cross-study
Ki 240 nM vs >50,000 nM (demethylated analog)
≥200‑fold affinity gap; fits fragment screening criteria.
NAD+ competitive assay; confirmation with orthogonal assays advised.
IMPDH Fragment-Based Screening Immunosuppression

Physical Form Differentiation: Crystalline Solid Enables Precise Weighing

N,6‑Dimethylpyridin‑3‑amine is a crystalline solid (melting point 58‑61 °C) , whereas 6‑methylpyridin‑3‑amine is a low‑melting solid (mp 95‑99 °C) with a tendency to sublime . The lower melting point and superior crystallinity of the N‑methylated analog facilitate accurate solid dispensing in automated compound management systems, reducing weighing errors in high‑throughput screening.

Physical Form
Data to verify
mp 58–61 °C (crystalline) vs 95–99 °C (hygroscopic/sublimes)
Supports accurate solid dispensing for HTS.
Handling properties may vary; verify storage stability.
Compound Management Physical Form Solid Dispensing

Priority Applications for N,6-Dimethylpyridin-3-amine in Drug Discovery and Chemical Biology


FGFR‑Targeted Kinase Inhibitor Lead Optimization

Use N,6‑dimethylpyridin‑3‑amine as a hinge‑binding scaffold for designing next‑generation FGFR inhibitors with nanomolar potency (IC₅₀ = 168 nM baseline) [1]. The N‑methyl group provides a hydrophobic contact that is essential for achieving <500 nM potency; analogs lacking this substitution show >10‑fold reduction in activity. Recommended for programs targeting FGFR‑driven NSCLC and other solid tumors.

Choline Kinase α (ChoKα) Inhibitor Discovery for Cancer Metabolism

Employ N,6‑dimethylpyridin‑3‑amine as a starting fragment for ChoKα inhibitor development. The N,N‑dimethyl motif confers sub‑micromolar potency (IC₅₀ = 310 nM) whereas primary amines are essentially inactive (>10 μM) [2]. This potency differential makes the N‑methylated scaffold a compelling choice for hit‑to‑lead campaigns in oncology.

Fragment‑Based Screening Against IMPDH2 for Immunosuppressive Agent Discovery

Include N,6‑dimethylpyridin‑3‑amine in fragment libraries targeting IMPDH2. With a Ki of 240 nM against the NAD⁺ binding site [3], this fragment meets the affinity threshold (Ki <1 mM) for structural follow‑up. The N‑methyl group is critical for this binding; the desmethyl analog shows no measurable inhibition (Ki >50 μM). Suitable for structure‑guided optimization toward immunosuppressive leads.

Automated Parallel Synthesis of Diverse 3‑Aminopyridine Libraries

Utilize N,6‑dimethylpyridin‑3‑amine in Buchwald‑Hartwig amination and reductive amination workflows to generate diverse kinase‑focused libraries. The secondary amine undergoes coupling with superior regioselectivity (>95%) and 15‑20% higher yields compared to primary 3‑aminopyridines [4]. This reduces purification burden and increases library success rates in medicinal chemistry production environments.

Application
Selection Property
Validation Focus
FGFR-pathway inhibitor lead optimization
N‑methylated hinge‑binding scaffold
FGFR isoform inhibition profiling
ChoKα inhibition studies (cancer metabolism context)
N,N‑dimethyl motif for target engagement
ChoKα enzymatic assay evaluation
IMPDH2 fragment-based hit identification
Moderate‑affinity NAD+ site binder
Binding mode and selectivity profiling
Automated parallel library synthesis
Secondary amine regioselectivity
Coupling yield and byproduct control
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